Fmoc-ser-oall

Orthogonal Protection Solid-Phase Peptide Synthesis Pd(0) Catalysis

Conventional serine building blocks (Fmoc-Ser-OH, Fmoc-Ser(tBu)-OH) lack C-terminal protection, rendering them incompatible with on-resin cyclization, fragment condensation, and glycopeptide SPPS. Fmoc-Ser-OAll (CAS 136497-85-3) supplies an orthogonally protected allyl ester that is stable to piperidine and TFA, yet selectively cleavable via Pd(0) catalysis under neutral conditions. • Enables head-to-tail cyclization and fully protected peptide fragment assembly with complete Fmoc/allyl/tBu orthogonality. • Preserves acid-labile O-glycosidic bonds during C-terminal deprotection-critical for mucin-type glycopeptide and glycoprotein fragment synthesis. • Compatible with on-resin peptide thioester formation for native chemical ligation workflows using silyl ester linkers.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
Cat. No. B15334115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-ser-oall
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)
InChIKeyHJPQKBAZSODTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser-OAll: Specifications & Procurement


Fmoc-Ser-OAll (N-α-Fmoc-O-allyl-L-serine, CAS 136497-85-3, molecular formula C21H21NO5, molecular weight 367.40 g/mol) is an orthogonally protected serine derivative employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a base-labile Fmoc group at the α-amino position and a Pd(0)-cleavable allyl ester at the carboxyl terminus, enabling fully orthogonal three-dimensional protection schemes when combined with acid-labile tert-butyl side-chain protecting groups [1]. This orthogonal protection profile distinguishes Fmoc-Ser-OAll from single-protection serine derivatives such as Fmoc-Ser-OH (which lacks carboxyl protection) and Fmoc-Ser(tBu)-OH (which protects the side-chain hydroxyl rather than the carboxyl group) .

1
Fmoc-SPPS with orthogonal protection: Designed for workflows requiring fully independent α-amino, side-chain, and carboxyl protecting groups.
2
Sequential deprotection in any order: Supports Fmoc (base), tBu (acid), and allyl ester (Pd(0)/neutral) cleavage without cross-reactivity.
3
Acid-sensitive conjugate synthesis: Neutral allyl deprotection preserves glycosidic bonds and prevents β-elimination during glycopeptide assembly.

Fmoc-Ser-OAll vs. Substitutes in SPPS


Substituting Fmoc-Ser-OAll with unprotected Fmoc-Ser-OH or side-chain protected Fmoc-Ser(tBu)-OH leads to fundamental synthetic incompatibilities in orthogonal protection schemes. Fmoc-Ser-OH lacks any carboxyl protection, making it unsuitable for on-resin cyclization strategies, fragment condensation, or synthesis of protected peptide segments where the C-terminus must remain masked [1]. Fmoc-Ser(tBu)-OH protects the side-chain hydroxyl with an acid-labile tert-butyl ether but leaves the carboxyl group free, providing orthogonal protection for the side chain only and failing to address C-terminal masking requirements for head-to-tail cyclization or selective carboxyl activation . In contrast, the allyl ester of Fmoc-Ser-OAll is orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups, being removed selectively via Pd(0)-catalyzed allyl transfer under neutral conditions without affecting other protecting groups [2].

Risk 1 Fmoc-Ser-OH lacks carboxyl protection and cannot support on-resin cyclization, fragment condensation, or C-terminal masking.
Risk 2 Fmoc-Ser(tBu)-OH protects the side chain only; the free carboxyl group is incompatible with head-to-tail cyclization or thioester formation.
Risk 3 Acid-labile tBu groups in alternative derivatives may cleave silyl linkers or damage glycosidic bonds, unlike neutral Pd(0)-cleavable allyl esters.

Fmoc-Ser-OAll Performance Evidence


Orthogonal Compatibility with tBu and Fmoc

The α-allyl ester of Fmoc-Ser-OAll is completely orthogonal to both tert-butyloxy (tBu) and fluorenylmethoxy (Fmoc) protecting groups [1]. This three-dimensional orthogonality enables sequential deprotection: Fmoc removal with piperidine (20% in DMF, base-labile), tBu removal with TFA (acid-labile), and allyl ester removal with Pd(0) catalysis (neutral conditions) in any order without cross-reactivity [2]. In contrast, Fmoc-Ser-OH lacks carboxyl protection entirely, while Fmoc-Ser(tBu)-OH provides orthogonal protection only for the side-chain hydroxyl, not the carboxyl group .

Orthogonal Compatibility
Class-level inference
Allyl ester orthogonal to both Fmoc and tBu; removed via Pd(PPh3)4 under neutral conditions.
Fmoc-Ser-OHFmoc-Ser(tBu)-OH
Enables fully orthogonal three-dimensional protection schemes.
Comparators provide zero or partial C-terminal coverage.
Orthogonal Protection Solid-Phase Peptide Synthesis Pd(0) Catalysis

Pd(0)-Catalyzed Neutral Deprotection

Allyl esters are cleaved under homogeneous, nearly neutral conditions using catalytic Pd(0) complexes (e.g., Pd(PPh3)4) with nucleophilic allyl acceptors such as morpholine, N-methylaniline, or dimedone [1]. Deprotection proceeds via π-allyl complex formation and oxidative addition, avoiding the strongly acidic (TFA, typically 95% v/v for tBu cleavage) or strongly basic (piperidine, 20% v/v for Fmoc cleavage) conditions required for other protecting groups [2]. In contrast, tert-butyl esters (as in Fmoc-Ser(tBu)-OH) require treatment with TFA, conditions that can cause acid-catalyzed anomerization of glycosidic bonds, β-elimination of O-glycosylated serine residues, and aspartimide formation [3].

Neutral Deprotection
Class-level inference
Pd(0) catalyst, neutral pH, room temperature. Compatible with acid/base-sensitive functionalities.
Preserves glycosidic bonds; avoids β-elimination and anomerization.
tBu ester removal requires strongly acidic conditions (e.g., 95% TFA).
Pd(0) Catalysis Neutral Deprotection Glycopeptide Synthesis

Glycopeptide Thioester Synthesis via Allyl Deprotection

Fmoc-Ser-OAll and Fmoc-Thr-OAll bound to resin via a silyl ether linker were subjected to Pd(0)-catalyzed deallylation, followed by condensation with thiophenol, benzyl mercaptane, or ethyl 3-mercaptopropionate using DCC/HOBt activation to generate glycopeptide thioesters [1]. This protocol is incompatible with Fmoc-Ser(tBu)-OH because the acid-labile tBu group cannot be selectively removed on-resin for thioester formation without cleaving the acid-labile silyl linker, whereas the allyl ester is removed under neutral Pd(0) conditions that preserve all other protecting groups [2].

Glycopeptide Thioester
Direct head-to-head comparison
Successful on-resin deallylation and thioester condensation with silyl linker intact.
Fmoc-Ser(tBu)-OH incompatible
Supports native chemical ligation workflows with acid-labile linkers.
Alternative strategies often lower-yielding; data to verify.
Glycopeptide Thioester Native Chemical Ligation Silyl Linker

Purity and Enantiomeric Quality Specifications

Commercial suppliers specify Fmoc-Ser-OAll purity at ≥96% to ≥98% by HPLC . Analytical methods for direct determination of enantiomeric purity of Fmoc amino acids (including Fmoc-Ser derivatives) using chiral stationary phases (Chiralcel-OD) have been established with detection limits below 0.05% and α-values between 1.5-2.2, enabling detection of antipodes in the ppm range [1]. In contrast, Fmoc-Ser(tBu)-OH carries ≤0.1% dipeptide impurity (Fmoc-Ser(tBu)-Ser(tBu)-OH) as a specified contaminant, which can propagate into target peptide sequences as deletion or insertion sequences .

Purity & Enantiomeric QC
Cross-study comparable
Commercial purity: ≥96–98% (HPLC). Chiral HPLC method established for enantiomeric purity.
Meets standard SPPS purity requirements with established chiral analytics.
Impurity profiles differ from Fmoc-Ser(tBu)-OH; lot-specific review recommended.
Quality Control HPLC Purity Enantiomeric Purity

Fmoc-Ser-OAll Validated Applications


Head-to-Tail Cyclic Peptide Synthesis

Fmoc-Ser-OAll provides an α-allyl ester that can be selectively removed on-resin via Pd(0) catalysis to expose the C-terminal carboxyl group for cyclization while the peptide remains anchored via an acid-labile linker . This enables head-to-tail cyclization strategies that are incompatible with Fmoc-Ser(tBu)-OH (which lacks carboxyl protection) and Fmoc-Ser-OH (which provides no C-terminal masking). The orthogonal allyl ester is stable to piperidine (Fmoc removal) and TFA (side-chain deprotection), allowing full peptide assembly before carboxyl activation [1].

Acid-Labile Glycopeptide Synthesis

The Pd(0)-catalyzed, neutral-pH deprotection of the allyl ester in Fmoc-Ser-OAll preserves acid-labile O-glycosidic bonds between serine/threonine and carbohydrate moieties . This is critical for synthesizing mucin-type glycopeptides and glycoprotein fragments where exposure to TFA (required for tBu deprotection) would cause anomerization or β-elimination [1]. Fmoc-Ser-OAll is the only serine derivative among common SPPS building blocks that provides C-terminal protection compatible with glycosylated serine residues [2].

Protected Fragments for Native Chemical Ligation

Fmoc-Ser-OAll enables synthesis of fully protected peptide segments where the C-terminal carboxyl remains masked as an allyl ester while the N-terminal Fmoc and side-chain protecting groups are retained . These protected fragments are valuable building blocks for fragment condensation approaches to large peptides and proteins. Selective allyl deprotection exposes the C-terminus for thioester formation without affecting other protecting groups, facilitating native chemical ligation workflows [1].

On-Resin Peptide Thioester Synthesis

Fmoc-Ser-OAll bound to resin via a silyl ether linker can be deallylated on-resin using Pd(0) catalysis and subsequently converted to peptide thioesters by condensation with thiols (thiophenol, benzyl mercaptane, ethyl 3-mercaptopropionate) using DCC/HOBt activation . This approach yields Fmoc-protected glycopeptide thioesters suitable for native chemical ligation. Alternative serine building blocks (Fmoc-Ser(tBu)-OH, Fmoc-Ser-OH) cannot be used in this workflow due to incompatibility with the acid-labile silyl linker or lack of appropriate C-terminal protection [1].

Application
Selection Property
Validation Focus
Head-to-tail cyclic peptide synthesis
Orthogonal C-terminal allyl ester
Selective on-resin carboxyl activation
Acid-labile glycopeptide assembly
Neutral Pd(0)-catalyzed deprotection
Glycosidic bond stability under deprotection
Protected fragment condensation
Fully orthogonal protection scheme
C-terminal masking during fragment coupling
On-resin peptide thioester synthesis
Compatibility with acid-labile linkers
On-resin conversion to thioester without linker cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-ser-oall

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.